N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-propoxybenzamide
Overview
Description
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-propoxybenzamide is a complex organic compound with a unique structure that combines acenaphthylene, carbamothioyl, and propoxybenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-propoxybenzamide typically involves the reaction of 1,2-dihydroacenaphthylene-5-amine with 3-propoxybenzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction conditions optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or solvent extraction to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-propoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-propoxybenzamide can be compared with other similar compounds, such as:
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)propanamide: Similar structure but with a propanamide group instead of a propoxybenzamide group.
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-methylbenzamide: Contains a methylbenzamide group instead of a propoxybenzamide group.
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-phenoxyacetamide: Features a phenoxyacetamide group instead of a propoxybenzamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-2-13-27-18-7-3-6-17(14-18)22(26)25-23(28)24-20-12-11-16-10-9-15-5-4-8-19(20)21(15)16/h3-8,11-12,14H,2,9-10,13H2,1H3,(H2,24,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCTXIRNYVWKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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